(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Overview
Description
“(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester” is a compound with the molecular formula C23H36O2 . It is an ethyl ester of heneicosapentaenoic acid .
Molecular Structure Analysis
The molecular structure of “(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester” includes a chain of carbon atoms with multiple double bonds and an ethyl ester group . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The molecular weight of “(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester” is 344.5 g/mol . Other physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
1. Identification from Natural Sources
(all-Z)-6,9,12,15,18-Heneicosapentaenoic acid, isolated from seal oil, has been identified as an all-cis-heneicosa polyenoic acid. Its unique ω3 structure suggests origins from either α-oxidation of 22∶5ω3 or ω-oxidation of the 21∶6 hydrocarbon commonly found in marine algae (Mayzaud & Ackman, 2006).
2. Stereoselective Synthesis
The stereoselective synthesis of highly unsaturated natural products, including (all-Z)-hentriaconta derivatives, has been achieved from the ethyl ester of eicosapentaenoic acid. This research confirms the all-Z configuration of such compounds (Filippova et al., 2015).
3. Analytical Methods in Determining Double-Bond Location
A method involving gas chromatography/mass spectrometry (GC/MS) has been utilized for determining double-bond locations in heneicosapentaenoic acid from eel lipids. This approach is pivotal for ascertaining the native fatty acid esters' structures (Yamamoto et al., 1991).
4. Synthesis of Radiolabeled Fatty Acids
The synthesis of radiolabeled fatty acids, including heneicosa polyenoic acids, has been explored. This synthesis is crucial for studying the biological function and metabolism of these fatty acids (Sprecher & Sankarappa, 1982).
5. Antifungal Properties from Marine Algae
Research on red algae Laurencia okamurai revealed the isolation of new polyunsaturated fatty acid ethyl esters with antifungal activity. This underscores the potential of such compounds in biological applications (Feng et al., 2015).
6. Ester Components in Pheromones
Studies on Drosophila virilis showed that ethyl esters, including those similar to heneicosapentaenoic acid ethyl esters, are components of male-produced aggregation pheromones, signifying their importance in biological signaling processes (Bartelt et al., 1985).
properties
IUPAC Name |
ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKAVQIMCZXPE-AAQCHOMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476571 | |
Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |
CAS RN |
131775-86-5 | |
Record name | Heneicosapentaenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENEICOSAPENTAENOIC ACID ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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